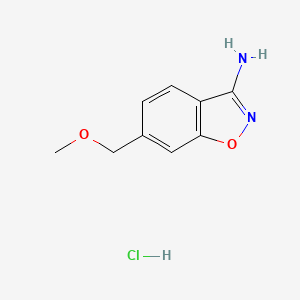

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its appearance and state under standard conditions .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Synthesis Applications

Improved Synthesis Methods : A simplified, improved procedure for synthesizing 6-Methoxy-2-benzoxazolinone involved the formation and reduction of 5-methoxy-2-nitrophenol and subsequent fusion of the corresponding amine hydrochloride with urea. This highlights the compound's role in facilitating more efficient synthesis processes (J. Richey et al., 1975).

Aminomethylation and Novel Compound Synthesis : Research focusing on the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol involved reactions with formaldehyde and primary amines following Mannich reactions. The aminomethyl derivatives demonstrated potential biological activity, indicating the compound's significance in developing bioactive materials (Marcellino Rudyanto et al., 2014).

Hetarylazo Disperse Dyes : The compound played a role in the development of heterocyclic amines used for dyeing cellulose acetate in various hues, demonstrating its application in the creation of dyes with specific color properties (Kyriaki L. Georgiadou & E. Tsatsaroni, 2002).

Pharmacological Applications

Antimicrobial Activity : Novel quinazolinone derivatives, including those synthesized from compounds related to 6-(Methoxymethyl)-1,2-benzoxazol-3-amine hydrochloride, showed antimicrobial activity. This points to its utility in the development of new antimicrobial agents (O. M. Habib et al., 2012).

Anticoccidial and Antimicrobial Properties : Research on the Michael type addition of an amine to derivatives showed significant activity as coccidiostats, providing a foundation for the development of new treatments for coccidiosis in poultry. This underscores the potential pharmaceutical applications of the compound in veterinary medicine (M. Georgiadis, 1976).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-(methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-12-5-6-2-3-7-8(4-6)13-11-9(7)10;/h2-4H,5H2,1H3,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQYINCZGILJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC2=C(C=C1)C(=NO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)

![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2609229.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcar boxamide](/img/structure/B2609230.png)

![5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2609242.png)

![3-(3-chloro-4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2609245.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)